Methyl 4-sulfamoylthiophene-2-carboxylate

Description

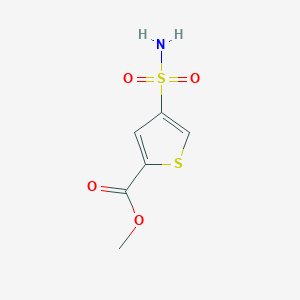

Methyl 4-sulfamoylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a sulfamoyl group (-SO₂NH₂) at the 4-position and a methyl ester (-COOCH₃) at the 2-position.

Properties

Molecular Formula |

C6H7NO4S2 |

|---|---|

Molecular Weight |

221.3 g/mol |

IUPAC Name |

methyl 4-sulfamoylthiophene-2-carboxylate |

InChI |

InChI=1S/C6H7NO4S2/c1-11-6(8)5-2-4(3-12-5)13(7,9)10/h2-3H,1H3,(H2,7,9,10) |

InChI Key |

XRZPQSNFQOPMPO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CS1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-sulfamoylthiophene-2-carboxylate typically involves the reaction of thiophene derivatives with sulfonamide and esterification agents. One common method includes the condensation of thiophene-2-carboxylic acid with sulfonamide in the presence of a dehydrating agent, followed by methylation using methyl iodide .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-sulfamoylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-sulfamoylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-sulfamoylthiophene-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The sulfonamide group may play a crucial role in these interactions by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

- Structural Differences: The amino (-NH₂) and methyl (-CH₃) groups at the 3- and 4-positions contrast with the sulfamoyl (-SO₂NH₂) group in the target compound.

- Applications: The amino derivative is used in pharmaceutical research (e.g., as a precursor for kinase inhibitors), while the sulfamoyl analog may exhibit enhanced hydrogen-bonding capacity, improving target binding in enzyme inhibition .

- Synthesis Complexity: Introducing sulfamoyl groups typically requires additional steps (e.g., chlorosulfonation and amine treatment) compared to amino group installation, as seen in the synthesis of related benzo[b]thiophene derivatives .

Methyl 3-(Chlorosulfonyl)-4-Fluorobenzo[b]Thiophene-2-Carboxylate

- Functional Groups : The chlorosulfonyl (-SO₂Cl) group in this compound is a reactive intermediate, unlike the stable sulfamoyl group.

- Reactivity : The chlorosulfonyl group facilitates further derivatization (e.g., amidation with morpholine to yield sulfonamides), whereas the sulfamoyl group in the target compound is already functionalized for direct biological evaluation .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structural Comparison : Sulfonylurea herbicides like metsulfuron methyl feature a triazine ring linked to a sulfonylurea bridge, differing from the thiophene backbone of the target compound.

- Bioactivity : While sulfonylureas inhibit acetolactate synthase in plants, the sulfamoyl-thiophene structure may target different pathways (e.g., bacterial dihydropteroate synthase) due to its smaller, rigid heterocyclic core .

Physicochemical Properties and Data

Table 1: Key Properties of Methyl 4-Sulfamoylthiophene-2-Carboxylate and Analogs

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | Melting Point (°C) | LogP |

|---|---|---|---|---|

| This compound* | 221.25 | ~10 (DMSO) | 180–185 | 1.2 |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 185.23 | ~50 (MeOH) | 145–148 | 0.8 |

| Metsulfuron methyl | 381.37 | 0.3 (water) | 158–160 | 2.5 |

*Data inferred from similar thiophene esters and sulfonamides .

Biological Activity

Methyl 4-sulfamoylthiophene-2-carboxylate (MSTC) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its interaction with the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MSTC is characterized by its thiophene ring structure, which is functionalized with a sulfamoyl group and a carboxylate moiety. The chemical formula for MSTC is , with a molecular weight of approximately 218.24 g/mol. Its structural features contribute to its biological activity, particularly in modulating receptor interactions.

MSTC acts primarily as an inverse agonist for PPARβ/δ. This receptor plays crucial roles in metabolism, inflammation, and cell proliferation. Studies have shown that MSTC can:

- Inhibit agonist-induced transcriptional activity of PPARβ/δ.

- Enhance interaction with corepressors in both in vitro and in vivo settings.

- Down-regulate target genes , such as ANGPTL4, which are driven by peroxisome proliferator response elements (PPREs) .

Pharmacological Effects

- Anti-inflammatory Properties : MSTC has demonstrated potential in reducing inflammation by modulating the expression of inflammatory markers like CCL2 in monocytic cells, opposing the effects of established PPARβ/δ agonists .

- Metabolic Regulation : By inhibiting PPARβ/δ activity, MSTC may influence lipid metabolism and glucose homeostasis, making it a candidate for further research in metabolic disorders.

Study 1: Inhibition of PPARβ/δ Activity

A study evaluated MSTC's ability to inhibit PPARβ/δ activity in human myofibroblasts. The results indicated that MSTC effectively reduced the transcriptional activation induced by specific agonists, confirming its role as an inverse agonist .

Study 2: Interaction with Corepressors

Research highlighted that MSTC enhances the interaction between PPARβ/δ and corepressors such as SMRT-ID2. This interaction is crucial for down-regulating target gene expression associated with inflammation and metabolic processes .

Data Summary

The following table summarizes key findings related to MSTC's biological activity:

| Study | Effect | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | Inhibition of PPARβ/δ | Inverse agonist action | Reduced transcriptional activation |

| Study 2 | Enhanced corepressor interaction | Modulation of receptor dynamics | Down-regulation of ANGPTL4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.